![molecular formula C17H20N2O3S B5632383 ethyl 3-amino-5-methyl-4-{[(2-phenylethyl)amino]carbonyl}-2-thiophenecarboxylate](/img/structure/B5632383.png)
ethyl 3-amino-5-methyl-4-{[(2-phenylethyl)amino]carbonyl}-2-thiophenecarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds typically involves multicomponent reactions under mild conditions. For instance, a study by Pekparlak et al. (2018) describes the synthesis of a related compound using a one-pot, three-component condensation process in THF/CH3CN at 50°C (Pekparlak et al., 2018).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using X-ray diffraction crystallography. For instance, the crystal structure of a similar compound was determined to belong to the monoclinic space group with specific unit cell parameters (Minga, 2005).
Chemical Reactions and Properties
These compounds can participate in a variety of chemical reactions. For example, compounds like ethyl 5-amino-1-[(5′-methyl-1′- t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate demonstrate fungicidal and plant growth regulation activities (李明 et al., 2005).
Physical Properties Analysis
The physical properties of these compounds, including their crystallographic parameters and density, can be quite distinct. For instance, the density, cell parameters, and other crystallographic details of a similar compound are precisely determined (Minga, 2005).
properties
IUPAC Name |
ethyl 3-amino-5-methyl-4-(2-phenylethylcarbamoyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-22-17(21)15-14(18)13(11(2)23-15)16(20)19-10-9-12-7-5-4-6-8-12/h4-8H,3,9-10,18H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYBZVBNHWUQSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)C)C(=O)NCCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-5-methyl-4-(2-phenylethylcarbamoyl)thiophene-2-carboxylate |
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